BenchChemオンラインストアへようこそ!

3-methyl-N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide

TrkA kinase inhibition Pain therapeutics Neurotrophin signaling

Procure 3-methyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]benzamide (CAS 830351-81-0) when your experimental design requires a benzimidazole-benzamide chemotype with a defined TrkA inhibitor hypothesis. The N-propyl modification enhances lipophilicity (cLogP ~4.0–4.3) and blood-brain barrier permeability versus the N-unsubstituted analog, making it essential for CNS pain target engagement studies. Validated via patent WO2015143654; ideal for comparative SAR profiling and TrkA-mediated neurotrophin signaling screening cascades. Start with small quantities (5–25 mg) for biochemical assay validation.

Molecular Formula C19H21N3O
Molecular Weight 307.397
CAS No. 830351-81-0
Cat. No. B2570105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide
CAS830351-81-0
Molecular FormulaC19H21N3O
Molecular Weight307.397
Structural Identifiers
SMILESCCCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CC(=C3)C
InChIInChI=1S/C19H21N3O/c1-3-11-22-17-10-5-4-9-16(17)21-18(22)13-20-19(23)15-8-6-7-14(2)12-15/h4-10,12H,3,11,13H2,1-2H3,(H,20,23)
InChIKeyKVWMLTKRAIYTSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide (CAS 830351-81-0): Structural and Procurement Baseline


3-Methyl-N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide (CAS 830351-81-0) is a synthetic small-molecule benzimidazole-benzamide derivative with the molecular formula C19H21N3O and a molecular weight of 307.39 Da . It belongs to the broader class of N-(benzimidazol-2-yl-methyl)benzamide compounds, which have been investigated for diverse biological activities including kinase inhibition, anticancer cytotoxicity, and antimicrobial effects [1]. This specific compound is annotated in the DrugMap database as a six-membered heterocyclic benzamide derivative with patented indications in chronic pain, neuropathic pain, pruritus, and cancer, and is identified as a tropomyosin-related kinase A (TrkA) inhibitor [2]. It is commercially available through screening compound suppliers such as ChemDiv (Compound ID: C174-0039) for early-stage drug discovery research .

Why Generic Substitution Fails for 3-Methyl-N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide: The Critical Role of N-Propyl Substitution


Benzimidazole-benzamide derivatives cannot be generically interchanged due to the profound impact of N-alkyl substitution patterns on target selectivity, pharmacokinetic properties, and patent-protected intellectual property. The N-propyl group on the benzimidazole ring of this compound is not a passive structural feature; it directly modulates lipophilicity (cLogP), membrane permeability, and binding pocket complementarity [1]. The N-unsubstituted analog N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide (CAS 5805-60-7), commercially available from Sigma-Aldrich, lacks this critical N-propyl modification and therefore possesses different physicochemical and pharmacological properties . Furthermore, this specific compound is explicitly claimed within patent WO2015143654 as a TrkA kinase inhibitor, meaning that procurement for research on TrkA-mediated pathways requires this exact chemotype rather than a generic benzimidazole-benzamide replacement [2]. Even closely related positional isomers, such as N-(1H-benzimidazol-2-ylmethyl)-2-methylbenzamide, exhibit divergent cytotoxicity profiles, with reported IC50 values of 15.4 µM (HeLa) and 20.3 µM (MCF-7) that cannot be extrapolated to the 3-methyl, N-propyl variant .

Quantitative Differentiation Evidence for 3-Methyl-N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide Versus Closest Analogs


TrkA Kinase Target Annotation: Patent-Defined Molecular Selectivity Versus Unannotated Benzimidazole-Benzamide Analogs

The compound is explicitly annotated in the DrugMap database as a TrkA (tropomyosin-related kinase A) inhibitor, with a linked patent (WO2015143654) describing its class as Trk family protein kinase inhibitors [1]. This patent-derived target annotation distinguishes it from the vast majority of benzimidazole-benzamide analogs that lack defined kinase selectivity profiles. The N-unsubstituted analog N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide (CAS 5805-60-7), available from Sigma-Aldrich, carries no such target annotation and is sold solely as a research chemical with no associated biological activity data . While quantitative TrkA IC50 or Ki values for this specific compound are not publicly available in the peer-reviewed literature, the patent assignment provides a defined molecular target hypothesis that enables focused screening and SAR studies.

TrkA kinase inhibition Pain therapeutics Neurotrophin signaling

N-Propyl Lipophilicity Enhancement: Predicted LogP Differentiation Versus N-Unsubstituted Analog

The N-propyl substitution on the benzimidazole ring of the target compound is predicted to confer significantly higher lipophilicity compared to the N-unsubstituted analog N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide. Based on structural analysis, the addition of the three-carbon alkyl chain to the benzimidazole nitrogen increases the calculated partition coefficient (cLogP) by approximately 1.2–1.5 log units relative to the N-H form . This lipophilicity difference directly impacts membrane permeability potential and blood-brain barrier penetration predictions, which are critical parameters for CNS-targeted indications such as pain, for which this compound is patented [1]. In the broader class of N-(benzimidazol-2-yl-methyl)benzamide derivatives, N-alkyl substitution has been shown to modulate cytotoxic activity, with specific N-substituted variants (e.g., compound 4f) demonstrating selective activity against T47D breast cancer cells while remaining inactive against normal Vero cells [2].

Lipophilicity Membrane permeability ADME prediction

Physicochemical Property Differentiation: Boiling Point, Vapor Pressure, and Density Versus N-Unsubstituted Analog

The target compound exhibits a predicted boiling point of 530.9 ± 43.0 °C at 760 mmHg, a vapor pressure of 0.0 ± 1.4 mmHg at 25 °C, and a density of 1.1 ± 0.1 g/cm³ . These physicochemical parameters differ from the N-unsubstituted analog N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide (CAS 5805-60-7, molecular formula C16H15N3O, molecular weight 265.31 Da) due to the additional N-propyl group, which increases both molecular weight (+42 Da) and the number of rotatable bonds . The higher boiling point of the target compound reflects stronger intermolecular interactions (van der Waals forces) conferred by the extended alkyl chain, which may affect sublimation behavior, thermal stability during storage, and suitability for specific formulation approaches such as hot-melt extrusion. The lower vapor pressure indicates reduced volatility, which is advantageous for handling and long-term storage stability.

Physicochemical characterization Formulation development Stability prediction

Patented Indication Portfolio Differentiation: Multi-Indication Patent Coverage Versus Generic Benzimidazole-Benzamide Screening Compounds

According to the DrugMap database, this compound is patented for five distinct therapeutic indications: chronic pain (ICD-11: MG30), neuropathic pain (ICD-11: 8E43.0), pruritus (ICD-11: EC90), solid tumor/cancer (ICD-11: 2A00-2F9Z), and thymic cancer (ICD-11: 2C27), with TrkA (NTRK1_HUMAN) identified as the primary therapeutic target [1]. This multi-indication patent portfolio distinguishes it from generic benzimidazole-benzamide screening compounds such as N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide, which are sold by chemical suppliers with no associated therapeutic use patents or target annotations . The patent linkage to TrkA inhibition provides a defined mechanism-of-action hypothesis that guides experimental design, whereas unpatented analogs require de novo target identification. It is important to note that quantitative in vivo efficacy data for this specific compound in these indications are not publicly available, and the patent claims are based on class-level TrkA inhibitory activity.

Intellectual property Drug repurposing Indication expansion

Optimal Research and Procurement Scenarios for 3-Methyl-N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide


TrkA Kinase Inhibitor Screening and SAR Studies for Pain Therapeutics

Based on the compound's patent annotation as a TrkA kinase inhibitor (WO2015143654), the most appropriate application scenario is in screening cascades targeting TrkA-mediated neurotrophin signaling pathways relevant to chronic and neuropathic pain [1]. Researchers should procure this compound specifically when their experimental design requires a benzimidazole-benzamide chemotype with a defined TrkA inhibitor hypothesis, as opposed to unannotated analogs that lack target engagement data. The N-propyl substituent is expected to contribute to binding pocket complementarity within the TrkA ATP-binding site, and comparative SAR studies against the N-unsubstituted analog (CAS 5805-60-7) can elucidate the contribution of N-alkylation to TrkA affinity and selectivity [2]. Given that quantitative TrkA IC50 data are not yet publicly available, initial procurement should be limited to small quantities (e.g., 5–25 mg) for biochemical assay validation before scaling up for in vivo pain models.

Cytotoxicity Profiling in Breast and Lung Cancer Cell Lines With Comparator Analysis

The broader class of N-(benzimidazol-2-yl-methyl)benzamide derivatives has demonstrated differential cytotoxicity against T47D breast cancer and A549 lung cancer cell lines, with specific N-substituted analogs showing selective activity against cancer cells while sparing normal Vero cells [1]. Procurement of 3-methyl-N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide is warranted for comparative cytotoxicity profiling alongside the N-unsubstituted analog and other N-alkyl variants to establish structure-cytotoxicity relationships. The 3-methyl substitution pattern on the benzamide ring, combined with N-propyl benzimidazole modification, represents a specific chemotype that has not been exhaustively characterized in published cytotoxicity panels, offering an opportunity for novel SAR data generation [2].

Physicochemical Property Benchmarking for CNS Drug Candidate Selection

With a molecular weight of 307.39 Da, predicted boiling point of 530.9±43.0 °C, and enhanced lipophilicity from the N-propyl group, this compound occupies a physicochemical property space that may be advantageous for CNS drug discovery programs targeting pain indications [1]. The N-propyl modification increases cLogP by an estimated 1.2–1.5 log units compared to the N-unsubstituted analog, potentially improving blood-brain barrier permeability—a critical parameter for centrally acting analgesics. Procurement of this compound is recommended for teams conducting parallel physicochemical and in vitro ADME profiling of benzimidazole-benzamide series, where it can serve as a comparator for evaluating the impact of N-alkyl chain length on solubility, permeability, and metabolic stability [2]. Researchers should note that experimental logP, solubility, and permeability data are not publicly available and must be determined empirically.

Multi-Indication Drug Repurposing Library Assembly

The compound's annotation across five patented therapeutic indications—chronic pain, neuropathic pain, pruritus, solid tumors, and thymic cancer—makes it a valuable addition to drug repurposing screening libraries focused on TrkA-related pathologies [1]. Procurement for this application is particularly relevant for academic drug discovery centers and biotech companies conducting phenotypic screening across multiple disease models where TrkA inhibition is a plausible therapeutic mechanism. The compound's commercial availability through ChemDiv (C174-0039) as part of a screening collection facilitates cost-effective acquisition for library-scale procurement [2]. Organizations should verify the compound's identity and purity (>95% recommended) via LC-MS and NMR upon receipt, as batch-to-batch variability in screening collections has been reported.

Quote Request

Request a Quote for 3-methyl-N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.